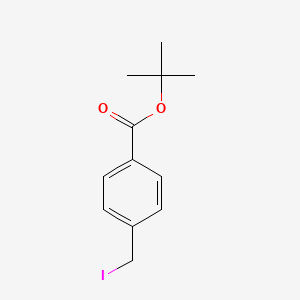![molecular formula C7H7ClN2O B1403174 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride CAS No. 1427367-62-1](/img/structure/B1403174.png)
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of the 1H-Pyrrolo[2,3-b]pyridine family . This compound has been used in the development of inhibitors for human neutrophil elastase (HNE), a potent protease involved in many physiological processes and pathologies affecting the respiratory system . It has also been studied for its potential as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of derivatives with potent activities against FGFR1, 2, and 3 . The process involves modifications of the pyrrolo[2,3-b]pyridine scaffold, with certain substituents at position 5 being tolerated and resulting in retention of inhibitory activity .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo[2,3-b]pyridine scaffold. The position 2 of the scaffold must be unsubstituted, and modifications of this position result in loss of HNE inhibitory activity. Conversely, the introduction of certain substituents at position 5 is tolerated, with retention of HNE inhibitory activity .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its inhibitory activity against HNE and FGFRs. The compound interacts with these enzymes, inhibiting their proteolytic activity .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : The synthesis of derivatives like 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one involves hydride transfer from Et3SiH to carbenium ions. This process, crucial for creating new heterocycle-based molecules, can be studied using a variety of spectroscopic and computational methods, offering insights into the charge transfer, stability, and molecular properties of such compounds (Murthy et al., 2017).
- Reactivity Studies : Synthesis methods like cycloaddition-ring expansion of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives yield novel compounds like naphthyridin-2(1H)-one derivatives. This highlights the compound's utility as a precursor in synthesizing other complex structures (Croix et al., 2018).
Material Science and Chemistry
- Optical and Electronic Properties : Investigations into novel nitrogen-embedded small molecules derived from 1H-pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride derivatives reveal their potential in applications like non-linear optics and semiconductor materials. Such studies include analyses of their electrochemical properties and carrier transport characteristics (Zhou et al., 2019).
Molecular and Structural Analysis
- Molecular Geometry and Electronic Structure : The charge density distribution and bonding scheme within molecules similar to this compound have been investigated using high-resolution X-ray diffraction. These analyses provide a deep understanding of the compound's molecular geometry and its electronic structure (Hazra et al., 2012).
Mécanisme D'action
Target of Action
The primary targets of 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride, also known as 7-AZA-2-OXINDOLE HYDROCHLORIDE, are the fibroblast growth factor receptors (FGFRs). FGFRs play an essential role in various types of tumors . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets by inhibiting the FGFRs. This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The interaction of this compound with FGFRs results in the inhibition of downstream signaling pathways that include RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
Orientations Futures
The future directions for research on 1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride could involve further exploration of its potential as an inhibitor of HNE and FGFRs. This could include the development of more potent inhibitors, as well as the investigation of other potential applications of this compound .
Analyse Biochimique
Biochemical Properties
1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The compound inhibits the activity of FGFR1, FGFR2, and FGFR3, thereby affecting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . These interactions are essential for understanding the compound’s potential in cancer therapy, as abnormal FGFR signaling is associated with various cancers.
Cellular Effects
This compound has been observed to influence various cellular processes. In cancer cells, it inhibits proliferation and induces apoptosis, particularly in breast cancer cell lines . The compound also affects cell migration and invasion, which are critical factors in cancer metastasis . Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding pocket of FGFRs, leading to the inhibition of receptor autophosphorylation . This inhibition prevents the activation of downstream signaling pathways, thereby reducing cell proliferation and inducing apoptosis. The compound’s ability to form hydrogen bonds with specific amino acids in the FGFRs’ active site is crucial for its inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated sustained inhibitory effects on FGFR signaling and consistent induction of apoptosis in cancer cells . These findings suggest that the compound maintains its efficacy over extended periods, making it suitable for long-term therapeutic applications.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some adverse effects, such as weight loss and mild organ toxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, leading to the formation of various metabolites . These metabolites are then excreted through the kidneys, highlighting the compound’s involvement in hepatic and renal pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in target tissues . Additionally, binding proteins in the blood help in its distribution to various organs, ensuring its therapeutic effects are localized to the desired sites .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with FGFRs . The compound’s ability to target specific cellular compartments is influenced by post-translational modifications and targeting signals that direct it to the cytoplasmic region . This localization is crucial for its inhibitory activity, as it ensures the compound is in proximity to its target receptors.
Propriétés
IUPAC Name |
1,3-dihydropyrrolo[2,3-b]pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-6-4-5-2-1-3-8-7(5)9-6;/h1-3H,4H2,(H,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHCWVOPQYFEGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)

![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1403099.png)
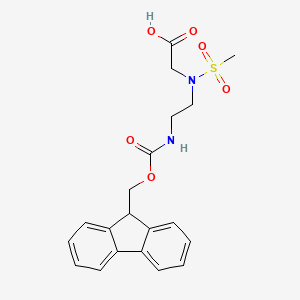

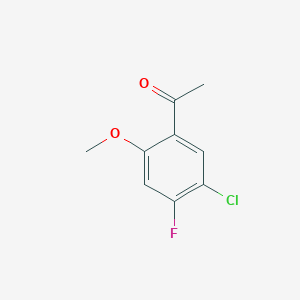
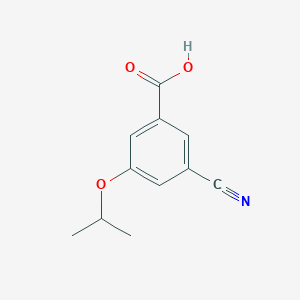
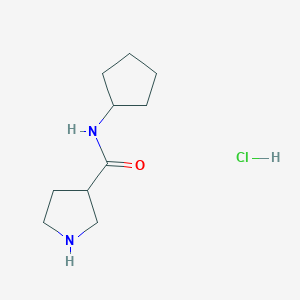
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1403110.png)
![4-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-piperidine](/img/structure/B1403112.png)
